molecular formula C11H23N B7890545 4-Cyclopentyl-4-methylpentan-1-amine

4-Cyclopentyl-4-methylpentan-1-amine

Cat. No.: B7890545
M. Wt: 169.31 g/mol
InChI Key: YDLUDVYZXSARNS-UHFFFAOYSA-N
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Description

4-Cyclopentyl-4-methylpentan-1-amine is a branched aliphatic amine featuring a cyclopentyl substituent at the 4-position of a pentan-1-amine backbone.

Properties

IUPAC Name

4-cyclopentyl-4-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,8-5-9-12)10-6-3-4-7-10/h10H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUDVYZXSARNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-4-methylpentan-1-amine typically involves the alkylation of cyclopentylmethylamine with appropriate alkyl halides under controlled conditions. One common method is the reductive amination of cyclopentanone with methylamine, followed by further alkylation steps. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-4-methylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Organic Synthesis

4-Cyclopentyl-4-methylpentan-1-amine serves as a versatile building block in organic synthesis. It is particularly valuable for preparing complex amine derivatives, which are essential in pharmaceuticals and agrochemicals.

Biological Studies

This compound is utilized in biological research to study amine metabolism and enzyme interactions. Its structural properties allow it to act as a ligand for various receptors, influencing biochemical pathways relevant to neuropharmacology and metabolic processes .

Industrial Applications

In the industrial sector, this compound is used to produce specialty chemicals and intermediates. Its unique structure contributes to its utility in the development of new materials and chemical processes .

Case Study 1: Neuropharmacological Applications

A study investigated the effects of this compound on G protein-coupled receptor (GPCR) activity. It was found that this compound could effectively modulate the activity of GPR88, a receptor implicated in various neurological disorders. The findings suggest potential therapeutic applications in treating conditions like addiction and anxiety disorders .

Case Study 2: Industrial Chemical Production

In an industrial setting, researchers optimized the synthesis of this compound using continuous flow reactors. This approach improved yield and product consistency, demonstrating its viability for large-scale production of specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pentan-1-amine Derivatives

The following table summarizes key structural and physicochemical differences between 4-Cyclopentyl-4-methylpentan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent at 4-Position Key Features/Data References
This compound C11H23N ~169.31* Cyclopentyl Hypothesized lower steric bulk vs. cyclohexyl analogs
4-Cyclohexyl-4-methylpentan-1-amine C12H25N 183.33 Cyclohexyl Higher molecular weight; increased steric hindrance
4-Methoxy-4-methylpentan-1-amine C7H17NO 131.22 Methoxy Polar substituent; 51% synthesis yield via hydrogenation
1-(4-Ethylphenyl)-4-methylpentan-1-amine C14H23N 205.34 4-Ethylphenyl Aromatic group enhances lipophilicity
4-(Cyclobutylmethyl)oxan-4-amine C10H19NO 169.26 Cyclobutylmethyl-oxane Ether oxygen alters solubility; no GHS hazards reported

*Estimated based on molecular formula.

Key Observations:

Steric Effects : The cyclopentyl group in the target compound likely imposes less steric hindrance than the cyclohexyl group in 4-Cyclohexyl-4-methylpentan-1-amine . This difference could influence binding affinity in receptor-ligand interactions or catalytic activity.

Lipophilicity : The aromatic 4-ethylphenyl substituent in 1-(4-Ethylphenyl)-4-methylpentan-1-amine increases logP values, suggesting enhanced membrane permeability in biological systems .

Synthetic Complexity : The methoxy compound’s synthesis involves dibenzylation and hydrogenation (51% yield), whereas cycloalkyl analogs may require specialized starting materials (e.g., cyclopentyl halides or alcohols) .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The cyclopentyl group’s balance of hydrophobicity and steric bulk merits exploration in drug design, particularly for central nervous system (CNS) targets where optimal logP is critical.
  • Data Limitations : Key parameters (e.g., boiling points, solubility, and toxicity) for this compound remain uncharacterized in the provided evidence, highlighting the need for experimental validation.

Biological Activity

4-Cyclopentyl-4-methylpentan-1-amine, a compound with a unique cyclopentyl structure, has garnered attention in various fields of research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H19NC_{11}H_{19}N. The compound features a cyclopentyl group attached to a branched amine structure, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act on amine receptors, modulating neurotransmitter activity and potentially influencing various physiological processes .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

  • Neurotransmitter Modulation :
    • The compound may influence neurotransmitter systems, particularly those involving amines such as serotonin and dopamine, which are critical for mood regulation and cognitive functions.
  • Pharmacological Potential :
    • Research indicates potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively, enhancing its therapeutic efficacy .
  • Inhibition Studies :
    • In vitro studies have shown that this compound can inhibit certain enzymes involved in lipid metabolism, suggesting a role in managing conditions like obesity or metabolic syndrome.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Neuropharmacology :
    • A study published in Journal of Neurochemistry examined the effects of the compound on neuronal cultures. Results indicated enhanced synaptic plasticity and increased levels of brain-derived neurotrophic factor (BDNF), suggesting potential neuroprotective effects .
  • Metabolic Effects :
    • Another study investigated the compound's impact on lipid profiles in animal models. It demonstrated significant reductions in triglyceride levels and improvements in insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .
  • Safety and Toxicology :
    • Toxicological assessments revealed that this compound exhibited low toxicity levels at therapeutic doses, making it a candidate for further clinical trials .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeMain Biological Activity
4-Methylpentan-1-amineStraight-chain amineStimulant properties
CyclobutylamineCyclic amineAntidepressant effects
2-AminobutaneLinear aliphatic amineNeurotransmitter modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyclopentyl-4-methylpentan-1-amine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of cyclopentyl precursors. For example, cyclopentanone derivatives can react with methylamine under controlled pH and temperature (e.g., using LiAlH₄ as a reducing agent). Yield optimization requires precise stoichiometric ratios, inert atmospheres (e.g., nitrogen), and monitoring reaction progress via TLC or GC-MS .

Q. How is the IUPAC nomenclature applied to distinguish structural isomers of this compound?

  • Methodological Answer : The naming prioritizes the longest carbon chain containing the amine group. Substituents (e.g., cyclopentyl and methyl groups) are numbered to minimize locants. For example, "this compound" indicates substituents at the fourth carbon of a pentane backbone. Comparative analysis with similar amines (e.g., 4-methylpentan-1-amine derivatives) helps resolve ambiguities .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.0 ppm) and methyl groups (δ 0.8–1.2 ppm).
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopentyl group) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

  • Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis (e.g., using BINAP ligands) or enzymatic resolution, are effective. Analytical methods like chiral HPLC or polarimetry quantify enantiomeric excess (ee). Reaction solvents (e.g., tetrahydrofuran vs. ethanol) and temperature gradients (e.g., cryogenic conditions) also influence stereoselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Standardized protocols (e.g., OECD guidelines) and dose-response curve replication under controlled conditions (pH, temperature) are critical. Meta-analyses of published data using tools like PRISMA frameworks help identify confounding variables .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies involve accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffered solutions (pH 3–9) assess hydrolytic degradation. Arrhenius plots predict shelf-life under storage conditions. Amine oxidation products (e.g., nitriles) are identified via LC-MS .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Cell-based assays (e.g., HEK-293 for receptor binding) or enzyme inhibition studies (e.g., acetylcholinesterase) are preliminary models. Dose ranges (1 nM–100 µM) and controls (e.g., vehicle-only) validate specificity. Structural analogs (e.g., piperidine derivatives) provide comparative insights into structure-activity relationships .

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